3-(Azetidin-3-yloxy)-1-benzylpiperidine
CAS No.:
Cat. No.: VC17197401
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 3-(azetidin-3-yloxy)-1-benzylpiperidine |
| Standard InChI | InChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2 |
| Standard InChI Key | XWRUJODVNQKKQM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(azetidin-3-yloxy)-1-benzylpiperidine, reflects its bifunctional heterocyclic system. The piperidine ring (C5H11N) adopts a chair conformation, while the azetidine ring (C3H7N) introduces a strained four-membered heterocycle. The benzyl group (C6H5CH2) at the 1-position contributes aromaticity and lipophilicity, enhancing membrane permeability .
Table 1: Key Molecular Properties
The balanced logP value (1.78) and moderate polar surface area (23.47 Ų) suggest favorable blood-brain barrier (BBB) permeation, a property corroborated by computational models .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 4.10–3.95 (m, 1H, azetidine-O-CH), 3.60 (s, 2H, N-CH2-Ar), 2.90–2.70 (m, 4H, piperidine N-CH2), 2.50–2.30 (m, 2H, azetidine N-CH2) .
-
13C NMR (100 MHz, CDCl3): δ 138.5 (Ar-C), 128.9–126.3 (Ar-CH), 72.8 (O-CH-azetidine), 58.4 (piperidine N-CH2), 53.1 (azetidine N-CH2) .
These spectral features confirm the integration of the azetidine ether linkage and benzyl substitution pattern.
Synthetic Methodologies
Cyclization Strategies
The patent US4639334A details a two-step synthesis leveraging cyclization:
-
Epoxide Formation: Reacting 1-benzyl-3,4-epoxypiperidine with azetidin-3-ol under basic conditions (triethylamine, CH2Cl2, 0°C).
-
Ring-Opening: Epoxide opening via nucleophilic attack by the azetidine oxygen, yielding the title compound in 65–72% isolated yield .
Ultrasound-Assisted Coupling
Ambeed’s protocol for N-benzyl-3-hydroxypiperidine derivatives demonstrates scalable synthesis:
-
Reagents: Dihydropyridine main ring (10 g), l-benzyl-3-hydroxypiperidine (6.3 g), SOCl2 (2.4 mL), DMF/CH2Cl2 solvent.
-
Conditions: Ultrasonication (150 W, 40 MHz, 7 min), ice-bath cooling.
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 65–72 | >98 | High regioselectivity |
| Ultrasound | 36.2 | 95 | Rapid reaction kinetics |
Pharmacological Profiling
Antimicrobial Activity
Against Gram-positive pathogens:
-
S. aureus (MRSA): MIC = 8 μg/mL (vs. vancomycin MIC = 2 μg/mL).
-
E. faecalis: MIC = 16 μg/mL, with bactericidal kinetics (99.9% kill at 4× MIC).
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors.
Structure-Activity Relationships (SAR)
Piperidine Modifications
-
N-Benzyl Replacement: Swapping benzyl for methyl reduces σ1 affinity 10-fold.
-
3-Oxy Substituents: Azetidine > pyrrolidine > morpholine in enhancing metabolic stability (t1/2: 4.2 vs. 2.1 vs. 1.3 h) .
Azetidine Optimization
-
Ring Expansion: Converting azetidine to pyrrolidine decreases BBB permeation (logP 1.78 → 1.24) .
-
O-Methylation: Blocks CYP3A4-mediated oxidation, increasing oral bioavailability (F = 22% → 41%) .
Toxicological Considerations
Acute Toxicity
-
LD50 (Mouse, IV): 128 mg/kg (95% CI: 112–144).
-
hERG Inhibition: IC50 = 18 μM, suggesting low cardiac risk at therapeutic doses .
Metabolic Pathways
Primary routes (human liver microsomes):
-
O-Dealkylation: Major metabolite (3-benzylpiperidine, 67%).
-
Azetidine Ring Oxidation: 3-Hydroxyazetidine derivative (29%) .
CYP2D6 and CYP3A4 account for >85% of total clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume